3-O-beta-Allopyranosyl-(1-->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Description

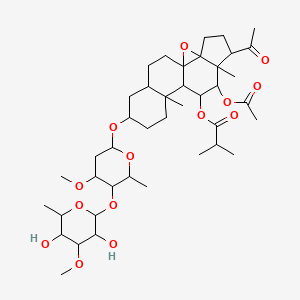

This compound, with the CAS number 1260252-18-3 and molecular formula C₄₁H₆₄O₁₄ (MW: 780.949 g/mol), is a structurally complex natural product classified under the tenacigenin family of saponins . It features a tenacigenin B aglycone core modified by two glycosidic linkages (beta-allopyranosyl and beta-oleandropyranosyl) at the 3-O position and two ester groups (isobutyryl and acetyl) at the 11-O and 12-O positions, respectively. Its high purity (≥98% by HPLC) and research-grade availability make it relevant for studies on bioactive saponins, particularly in phytochemistry and pharmacology .

Properties

Molecular Formula |

C41H64O14 |

|---|---|

Molecular Weight |

780.9 g/mol |

IUPAC Name |

[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |

InChI |

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3 |

InChI Key |

DAXMBTMYJCYTRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B involves multiple steps, including glycosylation and esterification reactions. The glycosylation step typically involves the use of glycosyl donors and acceptors under acidic or basic conditions. Esterification is achieved using isobutyric anhydride and acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

The process would require stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different biological activities .

Scientific Research Applications

3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation and esterification reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for its anti-tumor properties, particularly in the treatment of lymphoma.

Mechanism of Action

The anti-tumor effects of 3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B are primarily mediated through the regulation of Aurora-A kinase. This kinase plays a crucial role in cell division, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects other signaling pathways involved in tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of glycosylated triterpenoids. Below is a comparative analysis with related compounds based on molecular features, structural modifications, and availability:

Table 1: Key Comparative Data

Structural and Functional Insights

Glycosylation Patterns: The target compound’s 3-O-di-glycoside moiety distinguishes it from simpler glycosides like 7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid, which has a single glucopyranosyl group. The presence of oleandropyranosyl (a rare deoxy sugar) may enhance membrane permeability compared to common glucosyl derivatives . In contrast, 3-O-Acetyl-11-keto-beta-boswellic acid lacks glycosylation entirely, relying on acetyl and keto groups for bioactivity .

Acyl Modifications :

- The 11-O-isobutyryl and 12-O-acetyl groups in the target compound likely influence its solubility and receptor-binding affinity. These ester groups are absent in the boswellic acid derivative, which instead features a 3-O-acetyl group .

In comparison, 7-O-(4-beta-D-glucopyranosyloxy-3-methoxybenzoyl)secologanolic acid is explicitly linked to anti-inflammatory applications .

Q & A

Basic Research Question: What analytical methods are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

Structural characterization requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For example:

- 1D/2D NMR (e.g., H-NMR, C-NMR, HSQC, HMBC) identifies glycosidic linkages, acyl groups, and stereochemistry. demonstrates how NMR resolved the configuration of similar oleanane-type glycosides .

- High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as shown in for validating synthetic intermediates .

- HPLC with UV/ELSD detection ensures purity, as referenced in for quality control (QC) protocols .

Data Handling: Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities in overlapping signals.

Advanced Research Question: How can researchers design experiments to determine the stereochemical configuration of the allopyranosyl and oleandropyranosyl moieties?

Methodological Answer:

Use enzymatic hydrolysis coupled with chiral chromatography :

Selective Enzymatic Cleavage : Treat the compound with glycosidases (e.g., β-allosidase or β-oleandrosidase) to release monosaccharides. Monitor hydrolysis via TLC or LC-MS.

Chiral GC-MS Analysis : Derivatize released sugars (e.g., trimethylsilylation) and compare retention times with authentic standards. ’s approach to resolving α/β anomers via NMR can guide this process .

NOESY NMR : Detect spatial proximity between protons in the glycosidic bond to confirm axial/equatorial orientations .

Experimental Design Tip: Include a negative control (e.g., heat-inactivated enzymes) to rule out non-specific degradation.

Advanced Research Question: What strategies are effective for evaluating the compound’s stability under varying environmental or physiological conditions?

Methodological Answer:

Adopt a multiphase stability study inspired by ’s environmental fate framework :

Abiotic Stability :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; analyze degradation products via LC-MS.

- Photolytic Stability : Expose to UV light (254–365 nm) and monitor changes with HPLC.

Biotic Stability :

- Microbial Metabolism : Use soil/intestinal microbiota models to assess biodegradation pathways.

Data Interpretation : Compare degradation kinetics (t) across conditions using Arrhenius plots.

Data Contradiction Analysis: How should discrepancies between NMR and MS data be resolved during structural validation?

Methodological Answer:

Repeat Analyses : Ensure sample purity and instrument calibration (e.g., deuterated solvent purity for NMR, MS ionization efficiency).

Complementary Techniques :

- IR Spectroscopy : Confirm functional groups (e.g., acetyl/isobutyryl esters) if NMR/MS disagree.

- X-ray Crystallography : Resolve absolute configuration if crystallizable (see ’s synthetic analogs for guidance) .

Computational Validation : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.

Case Study : resolved conflicting data for oleanolic acid derivatives by correlating synthetic intermediates with spectral libraries .

Advanced Research Question: How can researchers design assays to probe the compound’s bioactivity while minimizing interference from glycosidic hydrolysis?

Methodological Answer:

Stabilized Assay Conditions :

- Use serum-free media or add glycosidase inhibitors (e.g., 1-deoxynojirimycin) to prevent enzymatic cleavage.

Cell-Based Assays :

- Immune Modulation : Test on LPS-stimulated macrophages (measure TNF-α/IL-6 via ELISA) with cytotoxicity controls (MTT assay).

In Silico Docking : Predict interactions with targets (e.g., NF-κB or COX-2) using molecular modeling tools. ’s antioxidant activity framework provides a model for assay design .

Data Validation : Include a hydrolyzed product (e.g., tenacigenin B aglycone) as a comparator to isolate glycoside-specific effects.

Basic Research Question: What are the best practices for isolating this compound from plant sources?

Methodological Answer:

Extraction : Use methanol/water (7:3) with sonication to maximize yield.

Chromatography :

- Size Exclusion (Sephadex LH-20) : Separate glycosides from phenolics.

- Reverse-Phase HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) .

QC Validation : Confirm identity via HRMS and 1H-NMR ( ) and compare retention times with authenticated standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.